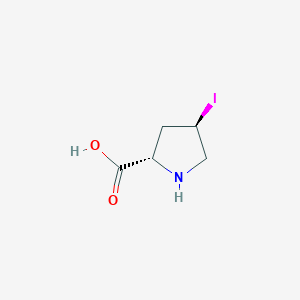

(2S,4R)-4-iodopyrrolidine-2-carboxylic acid

Description

(2S,4R)-4-Iodopyrrolidine-2-carboxylic acid is a stereochemically defined pyrrolidine derivative featuring an iodine atom at the C4 position and a carboxylic acid group at C2. The iodine substituent introduces significant steric bulk and polarizability, which can influence binding affinity in enzyme inhibition or receptor modulation. The compound’s stereochemistry is crucial for its biological interactions, as evidenced by the strict stereochemical requirements observed in analogous pyrrolidine-based inhibitors (e.g., bulgecinine and BR13) .

Properties

Molecular Formula |

C5H8INO2 |

|---|---|

Molecular Weight |

241.03 g/mol |

IUPAC Name |

(2S,4R)-4-iodopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H8INO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 |

InChI Key |

VYOUWVWXEOPEOM-DMTCNVIQSA-N |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)I |

Canonical SMILES |

C1C(CNC1C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-iodopyrrolidine-2-carboxylic acid typically involves the iodination of a suitable pyrrolidine precursor. One common method is the iodination of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-iodopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in organic solvents like toluene or dimethylformamide.

Major Products Formed

Substitution Reactions: Formation of hydroxyl, amino, or thiol derivatives.

Oxidation Reactions: Formation of oxo derivatives or carboxylic acids.

Reduction Reactions: Formation of deiodinated pyrrolidine derivatives.

Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

(2S,4R)-4-iodopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-iodopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and function. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of (2S,4R)-4-iodopyrrolidine-2-carboxylic acid vary in substituents at C4 and C2, stereochemistry, and functional groups. Below is a detailed comparison:

Structural and Functional Comparison

Key Differences and Implications

Substituent Effects :

- Iodine vs. Methoxy/Fluorine : The iodine atom in the target compound increases steric bulk and polarizability compared to smaller groups (e.g., methoxy in or fluorine in ). This may enhance binding to hydrophobic pockets in enzymes or receptors.

- Halogenated Aromatic Groups : Compounds like (2S,4R)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid HCl demonstrate the role of halogenated aromatics in improving lipophilicity and target affinity, a property absent in the iodinated analog.

Stereochemical Considerations :

- The (2S,4R) configuration is conserved in analogs like (2S,4R)-Boc-4-phenylpyrrolidine-2-carboxylic acid , suggesting its importance in maintaining bioactive conformations. In contrast, (2S,3R,4R,5R)-trihydroxyproline derivatives adopt a distinct "envelope" conformation due to multiple hydroxyl groups .

Biological Activity :

- Natural analogs such as BR13 and bulgecinine exhibit enzyme inhibition (e.g., α-glucosidase) via hydrogen bonding interactions , whereas halogenated or sulfonylated derivatives (e.g., ) may target proteases or antimicrobial pathways.

Safety and Stability :

- Boc-protected derivatives (e.g., ) show improved stability but lack comprehensive toxicity data. In contrast, halogenated compounds often require rigorous disposal protocols due to environmental persistence .

Biological Activity

(2S,4R)-4-iodopyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups confer significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHINO

- Molecular Weight : Approximately 201.02 g/mol

- Structure : The compound features an iodine atom at the fourth position of the pyrrolidine ring and a carboxylic acid group at the second position.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the iodine atom significantly influences its binding affinity and specificity. Research indicates that modifications at the iodine position can alter the compound's pharmacological properties, enhancing its potential as a therapeutic agent.

Biological Activities

-

Enzyme Inhibition :

- Pyrrolidine derivatives are known to act as inhibitors for various enzymes. This compound may exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially influencing energy homeostasis and cellular metabolism.

-

Receptor Modulation :

- The compound's unique structure allows it to interact with specific receptors, potentially modulating their activity. This interaction can lead to alterations in signaling pathways critical for various physiological processes.

-

Antimicrobial Properties :

- Some studies suggest that pyrrolidine derivatives possess antimicrobial activities. The specific interactions of this compound with microbial targets could be explored further for potential therapeutic applications in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Enzyme Interaction : A study demonstrated that modifications at the carboxylic acid group enhanced the compound's binding affinity to specific enzymes involved in metabolic regulation. This suggests potential applications in metabolic disorders.

- Pharmacological Profiling : In vitro assays have shown that this compound exhibits selective inhibition against certain receptor types, indicating its potential as a lead compound for drug development targeting these receptors.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group instead of iodine | Known for its role in collagen synthesis |

| (2S,4R)-4-aminopyrrolidine-2-carboxylic acid | Amino group instead of iodine | Exhibits different biological activity |

| (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid | Methoxy group instead of iodine | Potentially different pharmacokinetic properties |

| (2S,4R)-proline | No halogen substituent; simpler structure | Fundamental amino acid involved in protein synthesis |

The presence of iodine in this compound enhances its reactivity and selectivity compared to other similar compounds, which may influence its biological activity significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.